molecular formula C20H20N2O4S B1592720 N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide CAS No. 198470-82-5

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide

Cat. No. B1592720
M. Wt: 384.5 g/mol
InChI Key: SHEZNOJEXCHKRT-UHFFFAOYSA-N
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Description

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide, also known as MS023, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it an interesting target for future drug development.

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to drug metabolism studies, including the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, which are potent potentiators of AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptors. A study demonstrated the use of Actinoplanes missouriensis to produce significant amounts of mammalian metabolites for structural characterization, highlighting the compound's utility in understanding drug metabolism and facilitating clinical investigations (Zmijewski et al., 2006).

Antimicrobial Agents

Research into the synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, including those related to N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide, has shown potential for antimicrobial applications. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results and suggesting their potential as antimicrobial agents (Darwish et al., 2014).

Antiprotozoal Activity

The study of 4,5-dihydroisoxazole derivatives, which share a structural motif with N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide, has revealed their potential in exhibiting various biological activities, including anti-infective properties. Such research contributes to the development of new antiprotozoal drugs and enhances our understanding of bioisosterism in drug design (Dürüst et al., 2013).

Organic Synthesis and Drug Discovery

Isoxazolidines, compounds closely related to the chemical structure of interest, have been synthesized through copper-catalyzed alkene aminooxygenation. This process showcases the relevance of such compounds in organic synthesis, drug discovery, and chemical biology, providing a foundation for the development of new therapeutic agents (Karyakarte et al., 2012).

properties

IUPAC Name

2-methyl-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-13(2)20(23)22-27(24,25)17-11-9-15(10-12-17)18-14(3)26-21-19(18)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEZNOJEXCHKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627261
Record name 2-Methyl-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)isobutyramide

CAS RN

198470-82-5
Record name 2-Methyl-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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